molecular formula C10H6ClFN2 B13113264 2-Chloro-5-(3-fluorophenyl)pyrimidine

2-Chloro-5-(3-fluorophenyl)pyrimidine

Cat. No.: B13113264
M. Wt: 208.62 g/mol
InChI Key: QPTXIWXKDLTXQB-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluorophenyl)pyrimidine is an aromatic heterocyclic compound with the molecular formula C10H6ClFN2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-(3-fluorophenyl)pyrimidine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and an arylboronic acid as the coupling partner. The reaction is carried out in a solvent mixture of 1,4-dioxane and water, with potassium phosphate (K3PO4) as the base. The reaction mixture is refluxed at 90°C for 18 hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar coupling reactions but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization and recrystallization techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in pharmaceutical applications, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Additionally, its ability to participate in various coupling reactions makes it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

2-chloro-5-(3-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-2-1-3-9(12)4-7/h1-6H

InChI Key

QPTXIWXKDLTXQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(N=C2)Cl

Origin of Product

United States

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